

Nirogacestat pharmacokinetics absorption distribution metabolism excretion

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Compound Focus: Nirogacestat

CAS No.: 1290543-63-3

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Summary of Key Pharmacokinetic Parameters

Parameter	Value / Finding
Time to Peak Concentration (Tmax)	1.5 hours (median, range 0.5 - 6.5 hours) [1]
Absolute Bioavailability	19% [1]
Apparent Volume of Distribution (Vd)	1430 L (Mean %CV 65%) [2] [3]
Serum Protein Binding	99.6% (Albumin: 94.6%; Alpha-1 acid glycoprotein: 97.9%) [2] [3] [1]
Primary Metabolic Pathway	N-dealkylation via CYP3A4 (85%) [2] [3] [1]
Secondary Metabolic Pathways	CYP3A4, CYP2C19, CYP2C9, and CYP2D6 (minor pathways) [2] [3] [1]
Terminal Elimination Half-Life	23 hours (Mean %CV 37%) [2] [3] [1]
Apparent Systemic Clearance	45 L/hr (Mean %CV 58%) [2] [3] [1]

| **Route of Excretion** | Feces: 38% (as metabolites) [2] [1] Urine: 17% (<1% as unchanged drug) [2] [3] [1]
Expired air: 9.7% [2] [1] |

Detailed ADME Profile and Experimental Protocols

Absorption

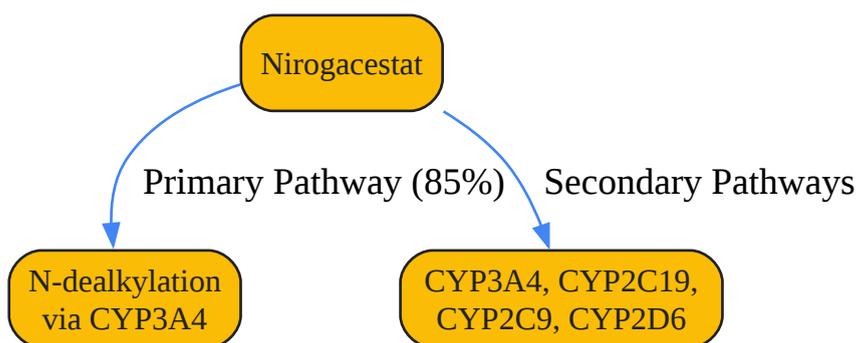
- **Permeability:** The effective permeability measured in human Caco-2 cells was **2.7**, indicating good absorption [1].
- **Food Effect:** Administration with food has a minimal impact on absorption, resulting in a 7% decrease in C~max~ and a 14% increase in AUC. It can be taken with or without food [1].

Distribution

- **Tissue Penetration:** The wide **apparent volume of distribution (1430 L)** suggests extensive distribution into tissues [2] [3].
- **Blood-Plasma Ratio:** The blood-to-plasma concentration ratio in mice was **0.52**, indicating a higher concentration in plasma than in blood cells [1].

Metabolism

Nirogacestat is extensively metabolized, primarily in the liver. The following diagram illustrates its major and minor metabolic pathways:



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Major and minor metabolic pathways of **Nirogacestat**.

Excretion

After metabolism, the drug is predominantly eliminated in the feces, with a smaller portion excreted in urine and expired air [2] [1].

Key Experimental Methodologies

The ADME data for **nirogacestat** were derived from standard and sophisticated experimental protocols.

- **Enzyme Assay (Gamma-secretase Inhibition):** A common method to measure IC₅₀ involves incubating a recombinant protein substrate (like C100Flag) with cell membranes containing gamma-secretase. The production of cleavage products (e.g., Aβ40 and Aβ42) is then quantified using detection methods like ECL (electrochemiluminescence) to determine the concentration of the inhibitor that reduces enzyme activity by half [2].
- **Cell-Based Assays (Notch Inhibition):** To determine IC₅₀ in cells, lines such as HPB-ALL (a T-ALL cell line) are treated with serial dilutions of **nirogacestat**. After incubation, the expression of Notch target genes (like Hes-1) or the level of the Notch intracellular domain (NICD) is measured, often via PCR or Western blot, to assess pathway inhibition [2].
- **Animal Pharmacokinetic Studies:** In vivo PK parameters are typically determined by administering the drug to animals (e.g., mice) via oral gavage and collecting blood samples at various time points. Plasma concentrations are analyzed using techniques like LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) to calculate values such as C_{max}, T_{max}, AUC, and half-life [2].
- **Human ADME Studies:** In clinical trials, PK parameters are calculated by measuring drug concentrations in participants' plasma over time after a single or multiple doses. For parameters like volume of distribution and clearance, population pharmacokinetic modeling or non-compartmental analysis is applied to the concentration-time data [2] [1].

Critical Drug Interactions

Nirogacestat's PK profile necessitates careful management of co-administered drugs.

- **CYP3A Inhibitors:** Concomitant use with strong or moderate CYP3A inhibitors (e.g., clarithromycin) **increases nirogacestat** exposure. **Avoid** concomitant use with drugs like grapefruit products [3] [4].

- **CYP3A Inducers:** Concomitant use with strong or moderate CYP3A inducers (e.g., rifampin) **decreases nirogacestat** exposure, which may reduce its efficacy. **Avoid** concomitant use [4].
- **Gastric Acid Reducers:** Due to its poor solubility at high pH, drugs that reduce gastric acidity (PPIs, H2 blockers) can **decrease nirogacestat** absorption. **Avoid** PPIs and H2 blockers. If an antacid is needed, administer **nirogacestat 2 hours before or 2 hours after** the antacid [3] [4].
- **CYP3A and CYP2C19 Substrates:** **Nirogacestat** itself can **increase exposure** to other CYP3A substrates and **decrease exposure** to CYP2C19 substrates, potentially altering their safety or efficacy. Avoid concomitant use with sensitive substrates for these enzymes where minimal concentration change leads to serious risks [4].

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References

1. Nirogacestat [en.wikipedia.org]
2. (PF-03084014; PF-3084014) | Gamma-secretase inhibitor Nirogacestat [invivochem.com]
3. Nirogacestat: Uses, Interactions, Mechanism of Action [go.drugbank.com]
4. Hydrobromide Monograph for Professionals - Drugs.com Nirogacestat [drugs.com]

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